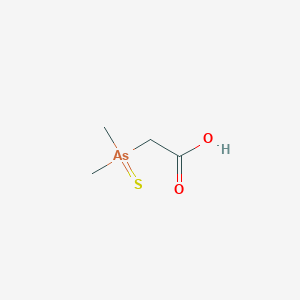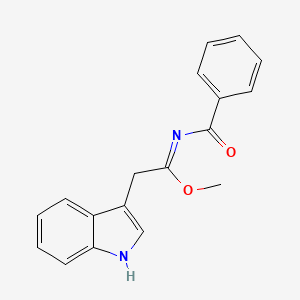
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is a tetrapeptide composed of the amino acids proline, isoleucine, alanine, and alanine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can be achieved using a solution-phase technique. The process involves the coupling of dipeptide segments, specifically Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe. The linear tetrapeptide unit is then deprotected and cyclized to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale peptide synthesis techniques. These methods typically include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are scalable and suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Medicine: Explored for its therapeutic potential, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Prolyl-L-leucyl-L-alanyl-L-alanine
- L-Prolyl-L-valyl-L-alanyl-L-alanine
- L-Prolyl-L-phenylalanyl-L-alanyl-L-alanine
Uniqueness
L-Prolyl-L-isoleucyl-L-alanyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct biological activities and properties. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological effects.
Eigenschaften
CAS-Nummer |
798541-06-7 |
|---|---|
Molekularformel |
C17H30N4O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-5-9(2)13(21-15(23)12-7-6-8-18-12)16(24)19-10(3)14(22)20-11(4)17(25)26/h9-13,18H,5-8H2,1-4H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
SJTZZYWPYLFTRM-VLJOUNFMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
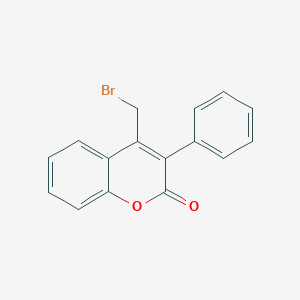
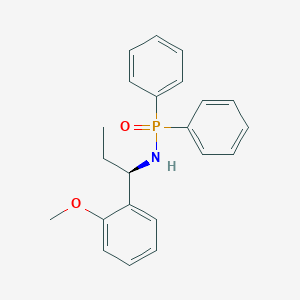
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)



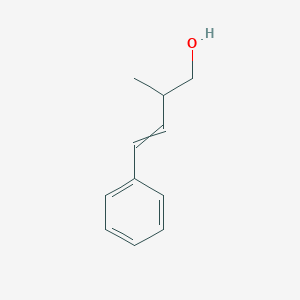

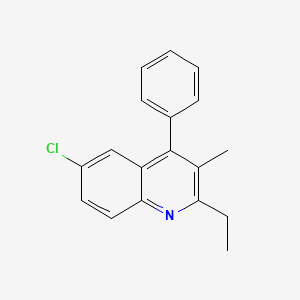
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
